![molecular formula C14H16N2O B1267009 2-(Piperidin-1-yl)quinolin-8-ol CAS No. 31570-94-2](/img/structure/B1267009.png)
2-(Piperidin-1-yl)quinolin-8-ol
Overview
Description
“2-(Piperidin-1-yl)quinolin-8-ol” is an organic compound known for its versatile chemical properties and biological activities. It is a compound containing a hydrogenated quinoline bearing a ketone group . The compound is part of the piperidines class of pharmaceuticals .
Synthesis Analysis
The synthesis of “2-(Piperidin-1-yl)quinolin-8-ol” involves several steps. One method uses copper (II) bis (trifluoromethanesulfonate) in N,N-dimethyl-formamide at 120℃ for 16 hours . This method is known as the Schlenk technique and is a regiospecific reaction .Molecular Structure Analysis
The molecular formula of “2-(Piperidin-1-yl)quinolin-8-ol” is C14H16N2O . The compound has a molecular weight of 228.29 g/mol.Physical And Chemical Properties Analysis
“2-(Piperidin-1-yl)quinolin-8-ol” is an irritant . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Synthesis and Reactivity
The compound “2-(Piperidin-1-yl)quinolin-8-ol” can be synthesized through the Vilsmeier-Haack formylation of N-arylacetamides . This process involves the use of dimethylformamide and phosphoryl chloride, which results in the formation of 2-chloroquinoline-3-carbaldehydes . These are then used as precursors for the synthesis of 2-(piperidin-1-yl) and/or 2-(morpholin-1-yl) quinoline derivatives .
Biological Activities
Many 2-(piperidin-1-yl) and/or 2-(morpholin-1-yl) quinoline derivatives have been synthesized and studied for their biological activities . These compounds have shown potential in medicinal chemistry, with a range of heterocyclic systems that have potent pharmacological interest .
Photocatalytic Synthesis
An unconventional and hitherto unknown photocatalytic approach has been developed for the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides . This reagent-free, highly atom economical photocatalytic method provides an efficient greener alternative to all conventional synthesis reported to date .
Green Chemistry
The photocatalytic method for the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides is not only efficient but also aligns with the principles of green chemistry . It involves low catalyst loading, high yield, and no undesirable by-product .
Natural Products
Quinolin-2(1H)-ones, which can be synthesized from 2-(Piperidin-1-yl)quinolin-8-ol, are one of the important classes of compounds due to their prevalence in natural products .
Pharmacologically Useful Compounds
Quinolin-2(1H)-ones are also prevalent in pharmacologically useful compounds . This highlights the potential of 2-(Piperidin-1-yl)quinolin-8-ol in the development of new drugs and therapies.
Safety and Hazards
Future Directions
Piperidines, including “2-(Piperidin-1-yl)quinolin-8-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 2-(piperidin-1-yl)quinolin-8-ol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives have a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
2-piperidin-1-ylquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8,17H,1-3,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMWXCLCXPKPSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298262 | |
Record name | 2-(piperidin-1-yl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)quinolin-8-ol | |
CAS RN |
31570-94-2 | |
Record name | 31570-94-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(piperidin-1-yl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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